[1,3'-Biazetidin]-3-ol di2,2,2-trifluoroacetate [1,3'-Biazetidin]-3-ol di2,2,2-trifluoroacetate
Brand Name: Vulcanchem
CAS No.: 2229570-36-7
VCID: VC5161075
InChI: InChI=1S/C6H12N2O.2C2HF3O2/c9-6-3-8(4-6)5-1-7-2-5;2*3-2(4,5)1(6)7/h5-7,9H,1-4H2;2*(H,6,7)
SMILES: C1C(CN1)N2CC(C2)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O
Molecular Formula: C10H14F6N2O5
Molecular Weight: 356.221

[1,3'-Biazetidin]-3-ol di2,2,2-trifluoroacetate

CAS No.: 2229570-36-7

Cat. No.: VC5161075

Molecular Formula: C10H14F6N2O5

Molecular Weight: 356.221

* For research use only. Not for human or veterinary use.

[1,3'-Biazetidin]-3-ol di2,2,2-trifluoroacetate - 2229570-36-7

Specification

CAS No. 2229570-36-7
Molecular Formula C10H14F6N2O5
Molecular Weight 356.221
IUPAC Name 1-(azetidin-3-yl)azetidin-3-ol;2,2,2-trifluoroacetic acid
Standard InChI InChI=1S/C6H12N2O.2C2HF3O2/c9-6-3-8(4-6)5-1-7-2-5;2*3-2(4,5)1(6)7/h5-7,9H,1-4H2;2*(H,6,7)
Standard InChI Key YKRDQFGYVQFFNL-UHFFFAOYSA-N
SMILES C1C(CN1)N2CC(C2)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O

Introduction

Chemical Identity and Structural Features

Nomenclature and Molecular Composition

[1,3'-Biazetidin]-3-ol di2,2,2-trifluoroacetate is systematically named as a bicyclic azetidine derivative with hydroxyl and trifluoroacetate functional groups. Its molecular formula is C<sub>10</sub>H<sub>18</sub>F<sub>3</sub>N<sub>3</sub>O<sub>2</sub>, with a molecular weight of 269.264 g/mol . The CAS registry numbers 2757730-11-1 and 1651840-83-3 correspond to variations in salt forms or stereochemical configurations . The SMILES notation OC(=O)C(F)(F)F.CN(C1CN(C1)C1CNC1)C delineates its structure: a bicyclic azetidine core linked to a dimethylamino group and paired with trifluoroacetate counterions .

Structural Variants and Isomerism

Commercial sources list two primary variants:

  • N,N-Dimethyl-[1,3'-biazetidin]-3-amine 2,2,2-trifluoroacetate: Features a dimethylamino substituent on the azetidine ring .

  • 1-(Azetidin-3-yl)-3-methylazetidin-3-ol di-trifluoroacetate: Incorporates a hydroxyl group and methyl substitution at the 3-position .
    These variants highlight the compound’s adaptability in functional group modifications, a trait leveraged in medicinal chemistry for tuning pharmacokinetic properties .

Synthesis and Manufacturing

Single-Step Azetidine Functionalization

Azetidine-3-amines, including [1,3'-biazetidin] derivatives, are synthesized via nucleophilic displacement reactions. As demonstrated by Wang and Duncton, 1-benzhydrylazetidin-3-yl methanesulfonate reacts with secondary amines (e.g., piperidine) in acetonitrile at 80°C to yield azetidine-3-amines in 72% isolated yield . Trifluoroacetate salt formation occurs during purification, often via acid-base reactions with trifluoroacetic acid .

Pack SizePrice (USD)Purity
100 mg$17.00>95%
1 g$111.00>95%
Suppliers like Aaron Chemicals and CymitQuimica provide global distribution, indicating robust manufacturing protocols .

Physicochemical Properties

Stability and Solubility

The compound exhibits high thermal stability, with no reported decomposition at room temperature over nine months . Its solubility profile includes:

  • Polar solvents: Miscible in acetonitrile, dimethylformamide, and methanol.

  • Aqueous solubility: Limited due to hydrophobic trifluoroacetate groups, though salt forms enhance dispersibility .

Spectroscopic Characterization

  • <sup>1</sup>H-NMR (300 MHz, CDCl<sub>3</sub>): Signals at δ 4.44 (s, 1H, azetidine-CH), 3.45–3.22 (m, cyclic amines), and 2.98 (s, CH<sub>3</sub>) confirm the bicyclic structure .

  • LC-MS: A dominant peak at m/z 319.34 [M+H]<sup>+</sup> aligns with the molecular formula .

Applications in Medicinal Chemistry

Privileged Scaffold for Drug Discovery

The azetidine core is a "privileged structure" in drug design due to its:

  • Conformational rigidity: Enhances target binding specificity.

  • Synthetic versatility: Amenable to N-alkylation, hydroxylation, and salt formation .
    For example, piperazine-modified derivatives (e.g., 1-(1-benzhydrylazetidin-3-yl)-4-(3-(trifluoromethyl)phenyl)piperazine) exhibit affinity for neurological targets .

Case Study: Antibacterial Agents

Azetidine-3-amines demonstrate activity against Gram-positive bacteria. In biodegradation studies, Delftia acidovorans degraded monofluoroacetate analogs, suggesting potential prodrug applications .

Environmental Impact and Biodegradation

Persistence of Trifluoroacetate Moieties

Trifluoroacetate (TFA) counterions exhibit extreme environmental recalcitrance. Microbial cultures from contaminated sites failed to degrade TFA over 30-day incubations, with <5% defluorination observed . This persistence raises concerns about bioaccumulation in aquatic ecosystems.

Comparative Degradation Kinetics

CompoundDegradation EfficiencyFluoride Release
Monofluoroacetate98% (7 days)18.2 mg/L
Trifluoroacetate0% (30 days)0 mg/L
Data adapted from microbial assays highlight TFA’s resistance to biodegradation .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator